molecular formula C16H16N2O3 B2581911 (E)-N'-benzylidene-2-(4-methoxyphenoxy)acetohydrazide CAS No. 301159-08-0

(E)-N'-benzylidene-2-(4-methoxyphenoxy)acetohydrazide

Cat. No.: B2581911
CAS No.: 301159-08-0
M. Wt: 284.315
InChI Key: IHYRVVSGUIXMOG-GZTJUZNOSA-N
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Description

(E)-N’-benzylidene-2-(4-methoxyphenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a benzylidene group attached to a hydrazide moiety, with a methoxyphenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-benzylidene-2-(4-methoxyphenoxy)acetohydrazide typically involves the condensation reaction between 2-(4-methoxyphenoxy)acetohydrazide and benzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for (E)-N’-benzylidene-2-(4-methoxyphenoxy)acetohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(E)-N’-benzylidene-2-(4-methoxyphenoxy)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the hydrazide form. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of (E)-N’-benzylidene-2-(4-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the MurD enzyme in Staphylococcus aureus, which is crucial for bacterial cell wall synthesis. This inhibition occurs through binding to the enzyme’s active site, preventing the formation of peptidoglycan, an essential component of the bacterial cell wall .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N’-benzylidene-2-(4-methoxyphenoxy)acetohydrazide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity.

Biological Activity

(E)-N'-benzylidene-2-(4-methoxyphenoxy)acetohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships, and relevant case studies.

1. Structural Overview

The compound is characterized by a hydrazone functional group linked to an aromatic system featuring methoxy and phenoxy substituents. Its molecular formula is C17H18N2O3C_{17}H_{18}N_{2}O_{3}, and it exhibits unique chemical properties due to the presence of both hydrazone and ether functionalities, which enhance its reactivity and solubility in biological systems.

2. Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-methoxyphenoxyacetic acid and an appropriate benzaldehyde derivative under acidic or basic conditions. The following steps outline the general synthetic pathway:

  • Preparation of Hydrazide : Reacting 4-methoxyphenoxyacetic acid with hydrazine hydrate.
  • Condensation Reaction : The hydrazide is then reacted with benzaldehyde to form the hydrazone linkage.
  • Purification : The product is purified using recrystallization techniques.

3.1 Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, studies have shown that hydrazone derivatives can induce apoptosis in cancer cells. The MTT assay has been utilized to evaluate the cytotoxic effects against various cancer cell lines, including HCT-116 (colon carcinoma) and others.

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundHCT-116TBDInduces apoptosis via cell cycle arrest
Similar Hydrazone DerivativeHCT-1160.29Cytostatic effect leading to S/G2 arrest

3.2 Antimicrobial Activity

Hydrazone derivatives are also known for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit bacterial growth through mechanisms involving disruption of bacterial cell walls or interference with metabolic pathways.

4. Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Methoxy Group : Enhances lipophilicity, facilitating cellular uptake.
  • Hydrazone Linkage : Critical for biological activity, allowing interaction with target proteins.
  • Aromatic Rings : Participate in π-π stacking interactions with amino acids in proteins.

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer potential of various hydrazone derivatives, this compound demonstrated promising results against HCT-116 cells, showing significant cytotoxicity compared to traditional chemotherapeutics like 5-fluorouracil.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a moderate inhibition zone, suggesting potential as a lead compound for further development in antimicrobial therapy.

6. Conclusion

This compound presents a valuable scaffold for drug development due to its diverse biological activities, particularly in anticancer and antimicrobial applications. Future research should focus on optimizing its pharmacological properties through structural modifications and exploring its mechanisms of action more thoroughly.

Properties

IUPAC Name

N-[(E)-benzylideneamino]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-20-14-7-9-15(10-8-14)21-12-16(19)18-17-11-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,18,19)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYRVVSGUIXMOG-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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